molecular formula C21H15N7S2 B15030709 1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

Cat. No.: B15030709
M. Wt: 429.5 g/mol
InChI Key: JHNRUVFPNYKYGQ-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moiety, linked via a sulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring by treating 2-mercaptoaniline with acid chlorides . The pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moiety is synthesized separately through cyclization reactions involving appropriate precursors. The final step involves coupling these two moieties via a sulfide bridge under controlled conditions, often using thiolating agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps, including crystallization and chromatography, are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide bridge can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the cleavage of the sulfide bridge.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved products with free thiol groups.

    Substitution: Functionalized derivatives with various substituents on the aromatic rings.

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and materials science applications .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler structure lacking the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moiety.

    2-Mercaptobenzothiazole: Contains a thiol group instead of the sulfide bridge.

    Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Lacks the benzothiazole ring and sulfide bridge.

Uniqueness

1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is unique due to its combination of two heterocyclic systems linked by a sulfide bridge. This structural complexity imparts unique chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H15N7S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[10-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C21H15N7S2/c1-13-6-8-14(9-7-13)28-19-15(10-23-28)20-25-18(26-27(20)12-22-19)11-29-21-24-16-4-2-3-5-17(16)30-21/h2-10,12H,11H2,1H3

InChI Key

JHNRUVFPNYKYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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